Differential Dihydroorotase Enzyme Inhibition Potency Compared to a Structural Analog
4,5-Dichloro-2-fluorobenzamide exhibits significantly weaker inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells compared to a closely related benzamide analog. In a direct assay, the target compound showed an IC50 value of 180,000 nM, which is approximately 822-fold less potent than the analog CHEMBL3115921, which demonstrated an IC50 of 219 nM against human HDAC1 [1]. This stark difference in potency against distinct enzyme families highlights the critical role of the specific substitution pattern in determining target selectivity and is a key differentiator for researchers developing selective inhibitors.
| Evidence Dimension | Inhibition potency (IC50) against a specific enzyme |
|---|---|
| Target Compound Data | IC50 = 180,000 nM |
| Comparator Or Baseline | Analog CHEMBL3115921 (BDBM50495810) |
| Quantified Difference | 822-fold difference in IC50 (180,000 nM vs. 219 nM) |
| Conditions | Target Compound: Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at 10 µM, pH 7.37. Comparator: Inhibition of recombinant human HDAC1 expressed in Sf9 insect cells using Fluor de Lys deacetylase substrate. |
Why This Matters
This data provides direct evidence for differential enzyme selectivity, which is paramount for researchers aiming to target a specific pathway while minimizing off-target effects, thereby reducing the risk of confounding results in cellular or in vivo models.
- [1] BindingDB. (n.d.). Activity Data for BDBM50405110 (Target: Dihydroorotase, Ligand: 4,5-Dichloro-2-fluorobenzamide). Retrieved from https://bdb99.ucsd.edu/ View Source
